molecular formula C12H13N3O2 B6362653 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole CAS No. 28469-24-1

4-Nitro-1-(3-phenylpropyl)-1H-pyrazole

Cat. No. B6362653
CAS RN: 28469-24-1
M. Wt: 231.25 g/mol
InChI Key: ZXLHOOXPUUZYSI-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Nitro compounds are organic compounds that contain one or more nitro functional groups (-NO2). The presence of both the pyrazole ring and the nitro group in “4-Nitro-1-(3-phenylpropyl)-1H-pyrazole” suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can often be predicted based on the compound’s structure, but accurate values usually require experimental determination .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The structural characteristics of related pyrazole compounds have been studied extensively. For example, Hernández-Ortega et al. (2012) explored the crystal structure of a similar compound, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, demonstrating how molecular interactions form sheets in the crystal lattice through hydrogen bonds and weak C—H⋯N interactions (Hernández-Ortega et al., 2012). Such studies can provide insights into the physical and chemical properties of 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole.

Optical and Non-linear Optical Properties

Barberá et al. (1998) investigated 2-pyrazoline derivatives, including compounds with nitro-substitution, for their optical and non-linear optical properties. The study highlighted how substituents on the pyrazole ring can influence these properties (Barberá et al., 1998).

Reactivity in Organic Synthesis

Volkova et al. (2021) examined the reactivity of substituted 4-nitrosopyrazoles, like this compound, in Diels-Alder reactions. This study is significant for understanding the compound's potential in synthesizing biologically active substances (Volkova et al., 2021).

Herbicidal Applications

Clark (1996) explored pyrazole derivatives, specifically pyrazole nitrophenyl ethers, for their herbicidal effects. This research is relevant for agricultural applications and understanding the role of nitro-substituted pyrazoles in inhibiting specific plant enzymes (Clark, 1996).

Energy Materials

Jun-lin (2014) conducted a review on the synthesis of nitropyrazoles, discussing their applications in energy materials. This includes their potential as high-energy, low-sensitivity explosives (Jun-lin, 2014).

Antibacterial Properties

Kerru et al. (2020) reported on the synthesis and antibacterial activity of novel thiazolidin-4-one derivatives, including those with nitro groups on the phenyl ring. This study highlights the antibacterial potential of nitro-substituted pyrazoles (Kerru et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on “4-Nitro-1-(3-phenylpropyl)-1H-pyrazole”, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and physical properties. Nitro compounds can be explosive, and pyrazoles can be irritants. Therefore, “4-Nitro-1-(3-phenylpropyl)-1H-pyrazole” should be handled with care .

Future Directions

The study of nitro-pyrazoles is an active area of research, with potential applications in medicinal chemistry and materials science. Future research on “4-Nitro-1-(3-phenylpropyl)-1H-pyrazole” might focus on its synthesis, properties, and potential applications .

properties

IUPAC Name

4-nitro-1-(3-phenylpropyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-15(17)12-9-13-14(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLHOOXPUUZYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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